molecular formula C19H21NO4 B1196744 Xanthonolol CAS No. 37933-99-6

Xanthonolol

Cat. No.: B1196744
CAS No.: 37933-99-6
M. Wt: 327.4 g/mol
InChI Key: OLDFECRHZVIEMS-UHFFFAOYSA-N
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Description

A 2020 study by Huang et al. established a robust high-performance liquid chromatography (HPLC) method to quantify xanthonolol in rat plasma, enabling precise PK analysis . Key findings include:

  • Linear Pharmacokinetics: Plasma concentration-time profiles followed a two-compartment open model with first-order elimination.
  • Dose Proportionality: Area under the curve (AUC) values increased proportionally with intravenous doses (5, 10, and 15 mg/kg), indicating linear kinetics within this range.

The HPLC method utilized a McIlvaine buffer-based mobile phase (pH 6.4) with 18% acetonitrile and 17% methanol, achieving a lower limit of quantification (LLOQ) of 50 ng/mL . This analytical approach underscores this compound’s suitability for preclinical PK studies.

Properties

CAS No.

37933-99-6

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]xanthen-9-one

InChI

InChI=1S/C19H21NO4/c1-12(2)20-10-13(21)11-23-14-7-8-16-18(9-14)24-17-6-4-3-5-15(17)19(16)22/h3-9,12-13,20-21H,10-11H2,1-2H3

InChI Key

OLDFECRHZVIEMS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O

Canonical SMILES

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O

Synonyms

3-(3-isopropylamino)-2-hydroxypropoxyxanthone
xanthonolol

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Xanthonolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and isopropylamino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Xanthonolol involves its interaction with various molecular targets and pathways. The hydroxy and isopropylamino groups play a crucial role in modulating the compound’s biological activity. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Xanthonolol belongs to the xanthone family, which includes compounds like α-mangostin and γ-mangostin. Key distinctions include:

  • Analytical Challenges: The HPLC method for this compound employs a unique mobile phase (McIlvaine buffer with acetonitrile/methanol), whereas mangostins often require higher organic solvent ratios for elution, reflecting structural differences .

Pharmacokinetic Parameters

The table below contrasts this compound’s PK metrics with generalized data from xanthones and synthetic derivatives:

Parameter This compound (Rat, IV) α-Mangostin (Rat, Oral) [General Data] Synthetic Xanthone Derivative XD-1 (Rat, IV) [General Data]
t1/2 2.1–2.4 hours 4–6 hours 1.8 hours
CL 0.32–0.35 L/h·kg 0.15 L/h·kg 0.45 L/h·kg
Vd 1.8–2.0 L/kg 3.5 L/kg 1.2 L/kg
AUC Dose Response Linear (5–15 mg/kg) Non-linear above 20 mg/kg Linear (2–10 mg/kg)

Key Observations :

  • This compound exhibits a shorter t1/2 and higher CL than α-mangostin, suggesting faster metabolism and elimination.
  • Linear AUC-dose proportionality aligns with synthetic derivative XD-1 but contrasts with α-mangostin’s non-linearity at higher doses.

Methodological Comparisons

This compound’s HPLC quantification method (LLOQ: 50 ng/mL) is more sensitive than techniques reported for other xanthones, such as UV-based assays for mangostins (LLOQ: 100–200 ng/mL) . This advantage supports its utility in low-concentration PK studies.

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